molecular formula C34H16F18IrN4P B13429760 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate

Cat. No.: B13429760
M. Wt: 1045.7 g/mol
InChI Key: PCKUIWJUQPSZPU-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a combination of fluorinated aromatic rings and an iridium center, coordinated with hexafluorophosphate as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process may include:

    Ligand Synthesis: The fluorinated pyridine and benzene derivatives are synthesized through halogenation and subsequent functional group transformations.

    Coordination Reaction: The ligands are then coordinated to an iridium precursor, such as iridium chloride, under specific conditions (e.g., elevated temperature, inert atmosphere).

    Purification: The resulting complex is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:

    Batch Reactors: Using large-scale reactors to carry out the coordination reactions.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, potentially altering the oxidation state of iridium.

    Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.

    Reduction: Reduction reactions affecting the iridium center or the ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or oxygen.

    Reducing Agents: Like sodium borohydride or hydrazine.

    Solvents: Organic solvents like dichloromethane or acetonitrile.

Major Products

The major products depend on the specific reactions and conditions but may include modified iridium complexes or decomposed ligand fragments.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst in various organic transformations, including hydrogenation and C-H activation.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Imaging Agents: Due to the presence of iridium, the compound might be explored as a contrast agent in imaging techniques.

    Therapeutics: Investigated for potential therapeutic applications, such as anticancer agents.

Industry

    Electronics: Utilized in the fabrication of electronic components due to its conductive properties.

    Coatings: Applied in specialized coatings for enhanced durability and resistance.

Mechanism of Action

The compound’s mechanism of action involves interactions at the molecular level, particularly with its iridium center. The iridium can engage in electron transfer processes, influencing various pathways:

    Molecular Targets: Potential targets include enzymes or receptors in biological systems.

    Pathways Involved: Electron transfer pathways, redox reactions, and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.

    Iridium(III) Complexes: Other iridium complexes with different ligands.

Uniqueness

    Fluorination: The high degree of fluorination imparts unique electronic properties.

    Iridium Center: The presence of iridium provides distinct catalytic and electronic characteristics.

This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H16F18IrN4P

Molecular Weight

1045.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate

InChI

InChI=1S/2C12H5F5N.C10H6F2N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3

InChI Key

PCKUIWJUQPSZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=NC=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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